molecular formula C15H20O3 B14149551 (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate CAS No. 89276-30-2

(3-Methyloxetan-3-yl)methyl 4-phenylbutanoate

Cat. No.: B14149551
CAS No.: 89276-30-2
M. Wt: 248.32 g/mol
InChI Key: GAEHQBKPJMWHHX-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl 4-phenylbutanoate is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenylbutanoate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate typically involves the esterification of 4-phenylbutanoic acid with (3-Methyloxetan-3-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Methyloxetan-3-yl)methyl 4-phenylbutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl 4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The oxetane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to potential biological effects. The phenylbutanoate group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the oxetane ring and the phenylbutanoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89276-30-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl 4-phenylbutanoate

InChI

InChI=1S/C15H20O3/c1-15(10-17-11-15)12-18-14(16)9-5-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3

InChI Key

GAEHQBKPJMWHHX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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